molecular formula C6H4BrIN2O2 B177552 4-Bromo-2-iodo-6-nitroaniline CAS No. 180624-08-2

4-Bromo-2-iodo-6-nitroaniline

Cat. No. B177552
M. Wt: 342.92 g/mol
InChI Key: CUVSESOKQSEEHQ-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-6-nitroaniline (BINA) is an organic compound with a unique structure and a range of applications in scientific research. It is a nitrogen-containing heterocyclic compound and is used as a reagent in organic synthesis. BINA has been used in a variety of scientific studies, including those related to biochemistry, pharmacology, and materials science. In

Scientific Research Applications

Application 1: Design and Synthesis of CK2 Inhibitors

  • Summary of the Application : 4-Bromo-2-iodo-6-nitroaniline is used in the design and synthesis of CK2 inhibitors . CK2 inhibitors are a type of drug that can inhibit the activity of CK2, a protein kinase that is overexpressed in various types of cancers.
  • Results or Outcomes : The outcome of this application is the production of CK2 inhibitors, which have potential therapeutic applications in the treatment of cancer .

Application 2: Synthesis of Quinolone Derivatives

  • Summary of the Application : 4-Bromo-2-iodoaniline may be used in the preparation of quinolone derivatives . Quinolones are a type of compound that have various applications in medicinal chemistry, including as antibacterial agents.
  • Results or Outcomes : The result of this application is the production of quinolone derivatives, which have potential applications in medicinal chemistry .

Application 3: Preparation of Quinolone Derivatives

  • Summary of the Application : 4-Bromo-2-iodoaniline may be used in the preparation of quinolone derivatives . Quinolones are a type of compound that have various applications in medicinal chemistry, including as antibacterial agents.
  • Results or Outcomes : The result of this application is the production of quinolone derivatives, which have potential applications in medicinal chemistry .

Application 4: Synthesis of Resin-Bound Sulfonamide

  • Summary of the Application : 4-Bromo-2-iodoaniline can be used in the synthesis of a resin-bound sulfonamide . This resin-bound sulfonamide can be used as a starting material for the preparation of 2,3,5-trisubstituted indoles .
  • Results or Outcomes : The result of this application is the production of a resin-bound sulfonamide, which can be used as a starting material for the preparation of 2,3,5-trisubstituted indoles .

Application 5: Preparation of Quinolone Derivatives

  • Summary of the Application : 4-Bromo-2-iodoaniline may be used in the preparation of quinolone derivatives . Quinolones are a type of compound that have various applications in medicinal chemistry, including as antibacterial agents.
  • Results or Outcomes : The result of this application is the production of quinolone derivatives, which have potential applications in medicinal chemistry .

Application 6: Synthesis of Resin-Bound Sulfonamide

  • Summary of the Application : 4-Bromo-2-iodoaniline can be used in the synthesis of a resin-bound sulfonamide . This resin-bound sulfonamide can be used as a starting material for the preparation of 2,3,5-trisubstituted indoles .
  • Results or Outcomes : The result of this application is the production of a resin-bound sulfonamide, which can be used as a starting material for the preparation of 2,3,5-trisubstituted indoles .

properties

IUPAC Name

4-bromo-2-iodo-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVSESOKQSEEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443570
Record name 4-bromo-2-iodo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-iodo-6-nitroaniline

CAS RN

180624-08-2
Record name 4-bromo-2-iodo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-2-nitroaniline (14.3 g, 0.0659 mol) was added in one portion to iodine (17.6 g, 0.0692 mol) dissolved in ethanol (300 ml), followed by silver (I) sulphate (20.4 g 0.0659 mol). After stirring at ambient temperature for 18 hours the reaction was filtered and the solid obtained was washed with dichloromethane until all the orange product had dissolved. The combined filtrates were evaporated in vacuo and the resulting solid was washed with diethyl ether/40-60 Petroleum ether (1:1) and filtered to give 4-bromo-2-iodo-6-nitroaniline as an orange solid (19.8 g, 88%), which was used without further purification.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
20.4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Ramadoss, AJ Alonso-Castro, N Campos-Xolalpa… - RSC …, 2018 - pubs.rsc.org
… To a solution of 4-bromo-2-iodo-6-nitroaniline 16 (2.5 g, 7.3099 mmol, 1.0 equiv.) in 1,4-dioxane (30 mL) and water (2 mL) were added p-anisyl boronic acid (1.76 g, 12.6315 mmol, 1.6 …
Number of citations: 15 pubs.rsc.org
V Ramadoss, AJ Alonso-Castro… - The Journal of …, 2018 - ACS Publications
… 4-Bromo-2-iodo-6-nitroaniline 5 (20 g, 58.65 mmol, 1 equiv) was charged in a 500 mL two-necked round-bottom flask, dissolved in EtOH (300 mL), and heated to 70 C. To the resulting …
Number of citations: 18 pubs.acs.org
RT Kumar, P Makam, NK Katari… - Organic & Biomolecular …, 2023 - pubs.rsc.org
… Synthesis of 4-bromo-2-iodo-6-nitroaniline (2). To a stirred solution of 4-bromo 2-… To a stirred solution of 4-bromo-2-iodo-6-nitroaniline (2) (3.0 g, 8.78 mmol) in 1,4-dioxane (35 mL) and …
Number of citations: 3 pubs.rsc.org
W Zhang, R Ning, T Ran, Q Peng, Y Liu, T Lu… - Bioorganic & Medicinal …, 2023 - Elsevier
Bromodomain and PHD finger-containing (BRPF) proteins function as epigenetic readers that specifically recognize acetylated lysine residues on histone tails. The acetyl-lysine binding …
Number of citations: 3 www.sciencedirect.com

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